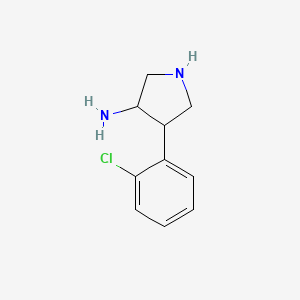![molecular formula C18H13N3O3S B14869265 1,3-Dihydroindol-2-one, 3-[2-(3-methoxyphenylimino)-4-oxothiazolidin-5-ylidene]-](/img/structure/B14869265.png)
1,3-Dihydroindol-2-one, 3-[2-(3-methoxyphenylimino)-4-oxothiazolidin-5-ylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin) is a complex organic compound that features both imine and indolinone functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin) typically involves the condensation of 3-methoxyaniline with an appropriate indolinone derivative under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indolinone moiety.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic ring or the imine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, (2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin) can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, these compounds may be used in the synthesis of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action for (2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin) would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, while the indolinone moiety may interact with hydrophobic pockets.
類似化合物との比較
Similar Compounds
(2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin): Unique due to its specific substitution pattern.
(2E,5Z)-2-((4-methoxyphenyl)imino)-5-(2-oxoindolin): Similar but with a different position of the methoxy group.
(2E,5Z)-2-((3-chlorophenyl)imino)-5-(2-oxoindolin): Similar but with a chlorine substituent instead of a methoxy group.
Uniqueness
The uniqueness of (2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin) lies in its specific functional groups and their positions, which can significantly influence its chemical reactivity and biological activity.
特性
分子式 |
C18H13N3O3S |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
3-[4-hydroxy-2-(3-methoxyanilino)-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C18H13N3O3S/c1-24-11-6-4-5-10(9-11)19-18-21-17(23)15(25-18)14-12-7-2-3-8-13(12)20-16(14)22/h2-9,23H,1H3,(H,19,21) |
InChIキー |
HAGYZINBSSRQQS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC2=NC(=C(S2)C3=C4C=CC=CC4=NC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


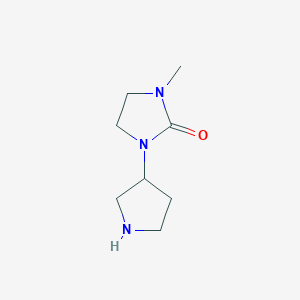
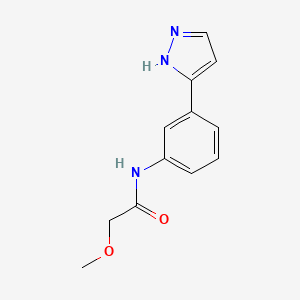
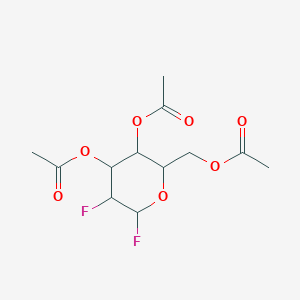

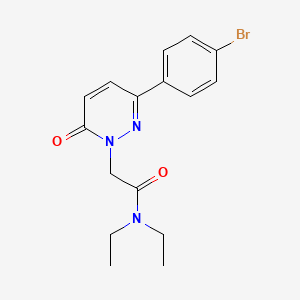
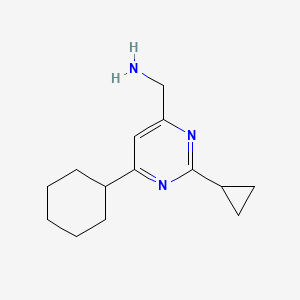
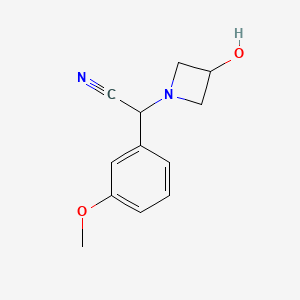
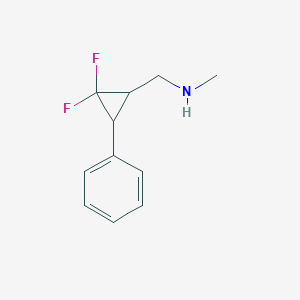

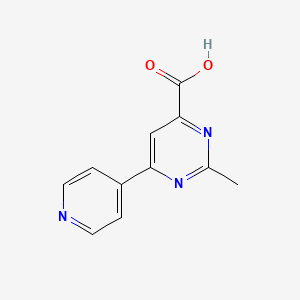
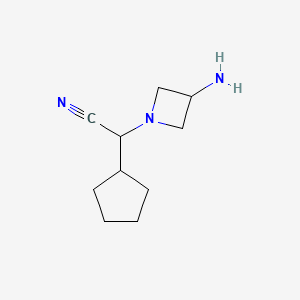
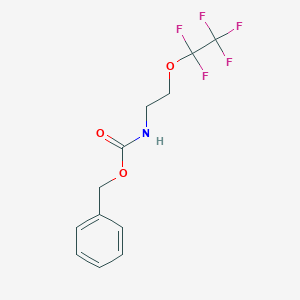
![2-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoic acid](/img/structure/B14869272.png)
